1-allyl-3-chloro-1H-1,2,4-triazole

Medicinal Chemistry Click Chemistry Cross-Coupling

1-Allyl-3-chloro-1H-1,2,4-triazole (CAS 1785763-47-4, MF: C₅H₆ClN₃, MW: 143.57) is a heterocyclic building block belonging to the 1,2,4-triazole family, featuring an allyl substituent at the N1 position and a chloro substituent at the C3 position. The compound is commercially available from research chemical suppliers in purities typically ranging from 95% to 98% , with predicted physicochemical properties including a boiling point of 255.7±33.0 °C, density of 1.27±0.1 g/cm³, and a pKa of 0.46±0.12.

Molecular Formula C5H6ClN3
Molecular Weight 143.57 g/mol
CAS No. 1785763-47-4
Cat. No. B1379494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-allyl-3-chloro-1H-1,2,4-triazole
CAS1785763-47-4
Molecular FormulaC5H6ClN3
Molecular Weight143.57 g/mol
Structural Identifiers
SMILESC=CCN1C=NC(=N1)Cl
InChIInChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2
InChIKeyDIYQRJHMWQHYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-chloro-1H-1,2,4-triazole (CAS 1785763-47-4) Procurement & Technical Baseline


1-Allyl-3-chloro-1H-1,2,4-triazole (CAS 1785763-47-4, MF: C₅H₆ClN₃, MW: 143.57) is a heterocyclic building block belonging to the 1,2,4-triazole family, featuring an allyl substituent at the N1 position and a chloro substituent at the C3 position . The compound is commercially available from research chemical suppliers in purities typically ranging from 95% to 98% , with predicted physicochemical properties including a boiling point of 255.7±33.0 °C, density of 1.27±0.1 g/cm³, and a pKa of 0.46±0.12 . Its structural attributes position it as a versatile intermediate for medicinal chemistry and agrochemical research applications where dual functional handles for orthogonal derivatization are required.

Why 1-Allyl-3-chloro-1H-1,2,4-triazole Cannot Be Generically Substituted in Synthesis


1-Allyl-3-chloro-1H-1,2,4-triazole cannot be replaced by structurally similar 1,2,4-triazoles without fundamentally altering synthetic outcomes or application potential. The N1-allyl substituent introduces a terminal alkene moiety that enables downstream transformations (e.g., thiol-ene click chemistry, hydroboration, epoxidation) that are absent in simple N1-alkyl analogs such as 3-chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-92-3) . Simultaneously, the C3-chloro group provides a handle for nucleophilic aromatic substitution and cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) that are unavailable in non-halogenated analogs like 1-allyl-1H-1,2,4-triazole (CAS 63935-98-8) . The presence of both orthogonal reactive centers within the same molecule enables divergent synthetic strategies that would require two separate intermediates or protection/deprotection sequences if using mono-functional alternatives, directly impacting synthetic efficiency and overall procurement value.

1-Allyl-3-chloro-1H-1,2,4-triazole Quantitative Differentiation Evidence vs. Comparators


Synthetic Versatility: Orthogonal Functional Handles vs. Mono-Functional Analogs

1-Allyl-3-chloro-1H-1,2,4-triazole possesses two orthogonal reactive handles—an N1-allyl group capable of participating in thiol-ene click reactions and a C3-chloro group amenable to Pd-catalyzed cross-coupling—within a single molecular framework. In contrast, the non-halogenated analog 1-allyl-1H-1,2,4-triazole (CAS 63935-98-8) lacks the C3-chloro leaving group, precluding nucleophilic substitution and cross-coupling at that position; conversely, 3-chloro-1-methyl-1H-1,2,4-triazole (CAS 56616-92-3) contains only a saturated methyl group at N1, eliminating the alkene functionality required for click chemistry and other allyl-specific transformations [1].

Medicinal Chemistry Click Chemistry Cross-Coupling

Agrochemical Application Potential: Allyltriazole Fungicidal Activity Precedent vs. Non-Allyl Analogs

Patent literature explicitly demonstrates that 1-allyltriazole derivatives, as a structural class, exhibit powerful fungicidal and plant growth regulating properties, with specific claims of superior fungicidal action compared to known azole compounds in cereal disease control applications [1] [2]. U.S. Patent No. 4,315,764 further confirms that certain 1-allyltriazole derivatives demonstrate good fungicidal activity [3]. While direct head-to-head MIC data for 1-allyl-3-chloro-1H-1,2,4-triazole against specific fungal strains is not available in the public domain, the presence of the allyl substituent at N1—a key pharmacophoric element for this activity class—differentiates it from non-allyl 3-chloro-1,2,4-triazole derivatives (e.g., 3-chloro-1-methyl-1H-1,2,4-triazole, CAS 56616-92-3) which lack equivalent fungicidal precedent documentation.

Agrochemical Fungicide Plant Protection

Cross-Coupling Competence: C3-Chloro Leaving Group vs. Unsubstituted Triazole Core

The C3-chloro substituent on 1-allyl-3-chloro-1H-1,2,4-triazole enables participation in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) via oxidative addition to the C-Cl bond. The parent unsubstituted 3-chloro-1H-1,2,4-triazole (CAS 6818-99-1) serves as a precursor for nucleoside synthesis and other transformations , while C-H arylation methodologies for 1-alkyl-1,2,4-triazoles have been established, enabling regioselective functionalization [1]. However, the C3-chloro group provides a pre-installed, predictable leaving group that avoids the need for C-H activation and its associated regioselectivity challenges. Comparative catalytic conditions show that aryl chlorides in cross-coupling require specific ligand systems (e.g., bulky electron-rich phosphines) to achieve acceptable turnover , a consideration that applies equally to this compound.

Organometallic Chemistry C-H Functionalization Palladium Catalysis

Physicochemical Differentiation: LogP and Structural Properties vs. Alkyl Analogs

1-Allyl-3-chloro-1H-1,2,4-triazole exhibits a predicted LogP of 1.1175 , a value that places it in a moderately lipophilic range distinct from both more hydrophilic and more lipophilic analogs. For comparison, the non-halogenated analog 1-allyl-1H-1,2,4-triazole has a lower predicted LogP (~0.5) due to the absence of the chloro substituent, while the parent 3-chloro-1H-1,2,4-triazole (CAS 6818-99-1) has a predicted LogP below 0.5 owing to the polar N-H moiety. The compound's topological polar surface area (TPSA) of 30.71 Ų and zero hydrogen bond donors further differentiate it from N-unsubstituted triazoles which contain a hydrogen bond donor capable of participating in additional intermolecular interactions.

Physicochemical Properties ADME LogP

Commercial Procurement Differentiation: Purity Specifications Across Vendors

Commercial availability of 1-allyl-3-chloro-1H-1,2,4-triazole (CAS 1785763-47-4) varies in purity specification across research chemical suppliers. AK Scientific offers the compound at 95% minimum purity , while Leyan offers the compound at 98% purity . This 3% absolute purity differential may be significant for applications requiring high-fidelity starting materials, such as fragment-based drug discovery or sensitive catalytic reactions where impurities can poison catalysts or generate confounding biological signals. In comparison, the structurally related 1-allyl-1H-1,2,4-triazole (CAS 63935-98-8) is also offered at 98% purity by Leyan , indicating that the target compound is not disadvantaged in commercial purity relative to its non-halogenated analog.

Procurement Purity Supply Chain

Regioselective N-Alkylation Advantage: Defined Substitution vs. Isomeric Mixtures

The synthesis of 1-allyl-3-chloro-1H-1,2,4-triazole via N-alkylation of 3-chloro-1,2,4-triazole with allyl chloride under basic conditions proceeds with well-established regioselectivity. The Science of Synthesis reference work confirms that N-alkylation of 1,2,4-triazoles generally occurs at the N1 rather than the N4 position (except for methylation) [1]. This predictable regioselectivity contrasts with the alkylation of unsubstituted 1H-1,2,4-triazole, which can yield mixtures of 1-alkyl and 4-alkyl isomers requiring chromatographic separation. The 3-chloro substitution on the parent heterocycle further directs alkylation exclusively to the N1 position, providing a structurally defined product free from regioisomeric contamination.

Synthetic Chemistry Regioselectivity Building Block

1-Allyl-3-chloro-1H-1,2,4-triazole Recommended Application Scenarios for Research & Procurement


Divergent Medicinal Chemistry Library Synthesis Using Orthogonal Functionalization

Utilize 1-allyl-3-chloro-1H-1,2,4-triazole as a central scaffold for generating diverse compound libraries through sequential orthogonal derivatization. The C3-chloro group can first undergo Pd-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce aromatic diversity at the triazole core [1]. Subsequently, the intact N1-allyl group can participate in thiol-ene click chemistry with diverse thiol-containing fragments, or undergo hydroboration/oxidation to introduce hydroxyl functionality. This two-directional diversification strategy maximizes chemical space exploration from a single procurement event, reducing the number of building blocks required in inventory and streamlining parallel synthesis workflows .

Agrochemical Discovery: Cereal Fungicide Lead Optimization Scaffold

Deploy 1-allyl-3-chloro-1H-1,2,4-triazole as a starting scaffold in agrochemical discovery programs targeting cereal fungal pathogens. The 1-allyltriazole structural class has documented fungicidal activity against cereal diseases and phytopathogenic Eumycetes, with patent claims of superior action compared to established azole fungicides [1] . The C3-chloro substituent provides a synthetic handle for further derivatization to optimize physicochemical properties (e.g., LogP modulation to enhance foliar uptake or systemic translocation) while preserving the allyl pharmacophore. For procurement teams supporting agrochemical R&D, this compound represents a strategically positioned intermediate with validated class-level biological relevance and accessible diversification chemistry.

Organometallic Methodology Development: Substrate for C-Cl vs. C-H Activation Studies

Employ 1-allyl-3-chloro-1H-1,2,4-triazole as a model substrate for developing and benchmarking Pd- and Ni-catalyzed cross-coupling methodologies. The compound's defined C3-chloro leaving group provides a benchmark reactivity profile for oxidative addition studies, while the allyl group serves as an internal spectroscopic handle for reaction monitoring via ¹H NMR (characteristic vinyl proton signals). Comparative studies with 1-allyl-1H-1,2,4-triazole (lacking the chloro group) can quantify the relative efficiency of traditional cross-coupling versus C-H arylation approaches under identical catalytic conditions [1]. This application scenario supports academic and industrial catalysis laboratories seeking to validate new ligand systems or reaction protocols using well-characterized, commercially available heterocyclic substrates .

Fragment-Based Drug Discovery (FBDD) with Defined Physicochemical Profile

Incorporate 1-allyl-3-chloro-1H-1,2,4-triazole into fragment screening libraries as a fragment-sized heterocycle (MW = 143.57 Da) with a well-defined physicochemical profile. The compound's predicted LogP of 1.1175 and TPSA of 30.71 Ų [1] place it in the 'sweet spot' for fragment library design according to established fragment-based drug discovery (FBDD) guidelines (MW < 300, LogP < 3, H-bond donors ≤ 3). The 98% purity grade available from select vendors ensures that observed binding signals in biophysical assays (SPR, NMR, DSF) are attributable to the compound rather than impurities. Procurement of this fragment enables hit identification campaigns across diverse protein targets, with the orthogonal allyl and chloro handles providing clear vectors for hit-to-lead elaboration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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